molecular formula C22H24O7 B14456206 5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one CAS No. 70460-25-2

5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one

Cat. No.: B14456206
CAS No.: 70460-25-2
M. Wt: 400.4 g/mol
InChI Key: APRIUACLBTVSDL-UHFFFAOYSA-N
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Description

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 4-propoxybenzaldehyde and 5,6,7,8-tetramethoxychroman-4-one as starting materials. The reaction is catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.

    Substitution: The methoxy groups on the chromenone ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Reduced flavonoid derivatives with hydroxyl groups.

    Substitution: Halogenated flavonoid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetramethoxyflavone: Similar structure but lacks the propoxyphenyl group.

    2-(4-methoxyphenyl)-4h-chromen-4-one: Similar structure but lacks the tetramethoxy groups.

Uniqueness

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one is unique due to the presence of both the tetramethoxy groups and the propoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

70460-25-2

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)chromen-4-one

InChI

InChI=1S/C22H24O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h7-10,12H,6,11H2,1-5H3

InChI Key

APRIUACLBTVSDL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC

Origin of Product

United States

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